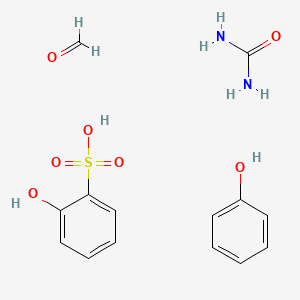
Hydrazine, trifluorostannite
Vue d'ensemble
Description
Hydrazine, trifluorostannite is a chemical compound that combines hydrazine (N₂H₄) with trifluorostannite (SnF₃⁻). Hydrazine is a colorless, flammable liquid with an ammonia-like odor, known for its use as a rocket propellant and in various industrial applications . Trifluorostannite is a tin-based anion that is often used in coordination chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine, trifluorostannite typically involves the reaction of hydrazine with a tin(IV) fluoride compound under controlled conditions. One common method is to react hydrazine hydrate with tin(IV) fluoride in an aqueous solution, followed by crystallization to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors, where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazine, trifluorostannite undergoes various chemical reactions, including:
Oxidation: Hydrazine can be oxidized to form nitrogen gas and water.
Reduction: It can reduce other compounds, often forming nitrogen gas as a byproduct.
Substitution: The trifluorostannite part can participate in substitution reactions, where the fluorine atoms are replaced by other ligands
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, phosphines
Major Products
Oxidation: Nitrogen gas (N₂), water (H₂O).
Reduction: Various reduced forms of the reactants.
Substitution: New tin-based compounds with different ligands
Applications De Recherche Scientifique
Hydrazine, trifluorostannite has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and coordination chemistry.
Biology: Investigated for its potential use in biochemical assays and as a reducing agent in biological systems.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials, such as catalysts and sensors .
Mécanisme D'action
The mechanism of action of hydrazine, trifluorostannite involves its ability to donate electrons and participate in redox reactions. In biological systems, it can interact with various molecular targets, including enzymes and proteins, leading to changes in cellular processes. The trifluorostannite part can form coordination complexes with metal ions, influencing their reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazine: A simple hydrazine compound without the trifluorostannite part.
Tetrafluorohydrazine: A related compound with four fluorine atoms.
Hydrazone: A compound formed by the reaction of hydrazine with aldehydes or ketones .
Uniqueness
Hydrazine, trifluorostannite is unique due to its combination of hydrazine’s reducing properties and trifluorostannite’s coordination chemistry. This dual functionality makes it a versatile reagent in various chemical and industrial applications .
Propriétés
InChI |
InChI=1S/3FH.H4N2.Sn/c;;;1-2;/h3*1H;1-2H2;/q;;;;+3/p-3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABZGXAYLOCVBN-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NN.F[Sn](F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F3H4N2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50224658 | |
| Record name | Hydrazine, trifluorostannite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50224658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73953-53-4 | |
| Record name | Hydrazine, trifluorostannite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073953534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine, trifluorostannite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50224658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide](/img/structure/B1623216.png)






![2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid](/img/structure/B1623231.png)






